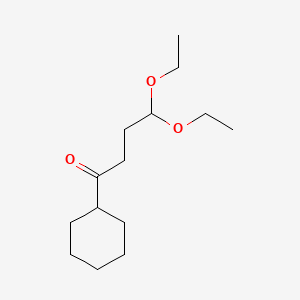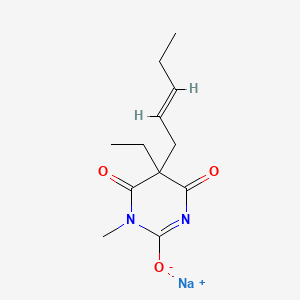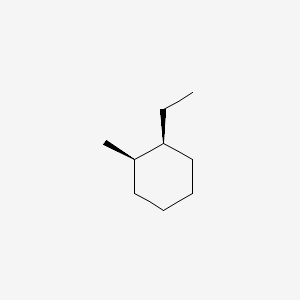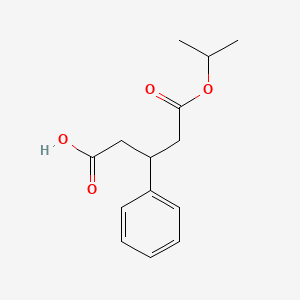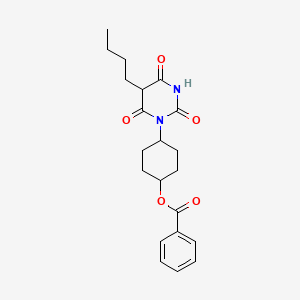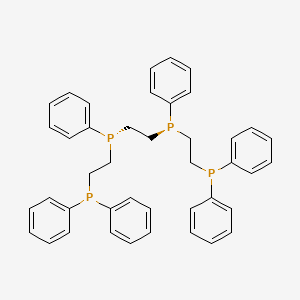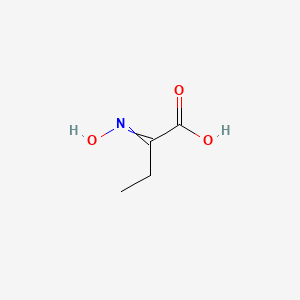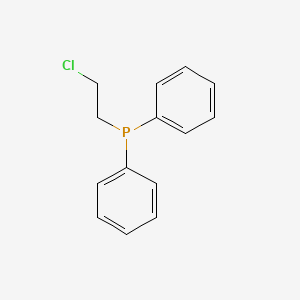
(5S,7R)-1-ethyl-3-methyladamantane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-3-methyladamantane is an organic compound with the molecular formula C13H22. It belongs to the adamantane family, which is characterized by a unique cage-like structure. This compound is known for its stability and distinctive chemical properties, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: 1-Ethyl-3-methyladamantane can be synthesized through the hybrid reaction of butane and isobutylene. The reaction involves the use of an acidic catalyst to facilitate the formation of the desired product .
Industrial Production Methods: The industrial production of 1-Ethyl-3-methyladamantane typically involves large-scale chemical reactors where butane and isobutylene are reacted under controlled conditions. The use of acidic catalysts is crucial to ensure high yield and purity of the product .
化学反应分析
Types of Reactions: 1-Ethyl-3-methyladamantane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of alcohols or ketones.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of hydrocarbons.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst such as palladium or platinum.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed:
Oxidation: Alcohols, ketones
Reduction: Hydrocarbons
Substitution: Halogenated compounds, substituted hydrocarbons
科学研究应用
1-Ethyl-3-methyladamantane has diverse applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various functional adamantane derivatives.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and neuroprotective effects.
Industry: Utilized in the development of high-energy fuels, lubricants, and advanced materials.
作用机制
The mechanism of action of 1-Ethyl-3-methyladamantane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, including antiviral and neuroprotective actions .
相似化合物的比较
- 1-Methyl-3-ethyladamantane
- 1,3-Dimethyladamantane
- 1,3,5-Trimethyladamantane
Comparison: 1-Ethyl-3-methyladamantane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to other similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .
属性
分子式 |
C13H22 |
|---|---|
分子量 |
178.31 g/mol |
IUPAC 名称 |
(5S,7R)-1-ethyl-3-methyladamantane |
InChI |
InChI=1S/C13H22/c1-3-13-7-10-4-11(8-13)6-12(2,5-10)9-13/h10-11H,3-9H2,1-2H3/t10-,11+,12?,13? |
InChI 键 |
HUCLCMAVGXHPPK-MPEURRAXSA-N |
手性 SMILES |
CCC12C[C@@H]3C[C@H](C1)CC(C3)(C2)C |
规范 SMILES |
CCC12CC3CC(C1)CC(C3)(C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3R)-3-[[3-[bis(trideuteriomethyl)amino]-3-oxopropyl]sulfanylmethylsulfanyl]-3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]propanoic acid](/img/structure/B13812859.png)

